methyl 5-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate
Description
Methyl 5-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate is a hybrid heterocyclic compound combining a 1,2,3-thiadiazole core with a substituted coumarin moiety. The thiadiazole ring (1,2,3-thiadiazole-4-carboxylate) is functionalized with a methyl ester at position 4 and an acetamido group at position 5. The coumarin fragment (7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl) features methoxy and methyl substituents at positions 7 and 4, respectively.
Properties
Molecular Formula |
C17H15N3O6S |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
methyl 5-[[2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]thiadiazole-4-carboxylate |
InChI |
InChI=1S/C17H15N3O6S/c1-8-10-5-4-9(24-2)6-12(10)26-16(22)11(8)7-13(21)18-15-14(17(23)25-3)19-20-27-15/h4-6H,7H2,1-3H3,(H,18,21) |
InChI Key |
FYMZMVQZMUSMMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NC3=C(N=NS3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the chromen-2-one moiety: This can be achieved through the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.
Introduction of the thiadiazole ring: This step involves the cyclization of a thiosemicarbazide derivative with an appropriate carboxylic acid derivative.
Coupling of the chromen-2-one and thiadiazole moieties: This is typically done through an acylation reaction, where the chromen-2-one derivative is reacted with an acyl chloride derivative of the thiadiazole.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvent systems, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 5-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biology: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Industry: It can be used as an intermediate in the synthesis of other complex organic molecules, including dyes and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 5-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase (COX) enzymes, while its anticancer effects could involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues
The target compound’s unique architecture distinguishes it from related heterocycles:
Key Differences :
- Core Heterocycle: The 1,2,3-thiadiazole in the target compound contrasts with thiazole (e.g., 3c) or thiazolidinone (e.g., 4) cores.
- Coumarin Substituents : The 7-methoxy and 4-methyl groups on the coumarin may increase lipophilicity compared to unsubstituted analogs, influencing membrane permeability .
- Functional Groups : The methyl ester and acetamido linker differ from ethyl esters (3c) or thioacetyl groups (7a), affecting solubility and metabolic stability .
Physicochemical Properties
- Lipophilicity : The methyl ester (target compound) is less lipophilic than ethyl esters (e.g., 3c) but more than carboxylic acids, balancing bioavailability and solubility .
Crystallographic and Spectroscopic Analysis
- X-Ray Crystallography : resolved compound 3c’s structure via SHELX () and ORTEP (), methods applicable to the target compound for confirming bond lengths/angles and validating the acetamido linkage .
- Spectroscopy : Expected ¹H NMR signals include:
- δ 2.18–2.67 (methyl groups), δ 3.80–4.20 (methoxy and SCH₂), δ 6.80–8.00 (coumarin aromatic protons and NH₂), consistent with analogs in and .
Biological Activity
Methyl 5-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other pharmacological activities.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its diverse biological activities. The incorporation of the chromen moiety enhances its pharmacological profile. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, this compound has demonstrated efficacy against various cancer cell lines.
Case Study:
A study conducted by researchers examined the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant decrease in cell viability at concentrations ranging from 10 to 50 µM. The mechanism was attributed to the induction of apoptosis and disruption of the cell cycle.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 30 |
Antibacterial Activity
Thiadiazole derivatives have also been investigated for their antibacterial properties. In vitro studies revealed that this compound exhibited significant activity against Gram-positive and Gram-negative bacteria.
Table: Antibacterial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Other Pharmacological Activities
Beyond anticancer and antibacterial effects, this compound has shown promise in other areas:
- Anti-inflammatory Effects : Studies suggest that thiadiazole derivatives can inhibit pro-inflammatory cytokines.
- Antioxidant Activity : The compound exhibits free radical scavenging properties, contributing to its protective effects against oxidative stress.
The biological activity of this compound is believed to involve multiple mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest : Interference with cell cycle progression at various checkpoints.
- Inhibition of Enzymatic Activity : Targeting specific enzymes involved in cancer cell proliferation.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents | Conditions | Yield Range | Reference |
|---|---|---|---|---|
| A | Acetic acid, NaOAc | Reflux (3–5 h) | 60–75% | |
| B | Chloroacetic acid, arylthiourea | Reflux (3–5 h) | 55–70% |
Advanced: How can the coupling reaction between the coumarin and thiadiazole moieties be optimized to minimize side products?
Methodological Answer:
Optimization strategies include:
- Catalyst screening : Use of mild bases (e.g., NaOAc) to avoid over-acidification, as excess H+ may hydrolyze the thiadiazole ring .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions .
- Stoichiometric control : A 1.1:1 molar ratio of the formyl-indole carboxylate to aminothiazolone minimizes unreacted starting material .
Basic: Which spectroscopic and analytical methods are most reliable for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : H NMR identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, coumarin carbonyl at δ 165–170 ppm). C NMR confirms carbonyl and aromatic carbons .
- X-ray Diffraction : Resolves ambiguities in stereochemistry or tautomerism, as demonstrated for related thiadiazole-triazine hybrids .
- IR Spectroscopy : Stretching frequencies for C=O (1680–1720 cm) and N-H (3300–3500 cm) validate functional groups .
Advanced: How to resolve contradictions in spectral data between synthetic batches?
Methodological Answer:
- Cross-validation : Combine multiple techniques (e.g., NMR with X-ray crystallography) to confirm bond connectivity .
- Isotopic labeling : Use N-labeled intermediates to track unexpected shifts in N NMR spectra .
- Computational modeling : Compare experimental IR/NMR data with DFT-predicted spectra to identify misassignments .
Basic: What strategies are used to evaluate the biological activity of this compound?
Methodological Answer:
- Enzyme inhibition assays : Target enzymes like CYP450 isoforms (if applicable), using fluorescence-based or HPLC-monitored protocols .
- Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Molecular docking : Predict binding affinities to receptors (e.g., estrogen receptors for coumarin derivatives) using AutoDock Vina .
Advanced: How to address contradictory bioactivity results across studies?
Methodological Answer:
- Structural analogs : Synthesize derivatives with modified substituents (e.g., methoxy → ethoxy) to isolate activity contributors .
- Assay standardization : Replicate studies under identical conditions (pH, temperature, cell line passage number) .
- Meta-analysis : Compare data from orthogonal assays (e.g., enzymatic vs. cellular) to distinguish direct inhibition from off-target effects .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the thiadiazole ring .
- Light sensitivity : Protect from UV exposure due to the coumarin chromophore’s photolability .
- Humidity control : Use desiccants (e.g., silica gel) to avoid deliquescence .
Advanced: How to characterize reactive intermediates during synthesis?
Methodological Answer:
- In-situ monitoring : Use HPLC-MS to track intermediates in real-time, especially for air/moisture-sensitive species .
- Cryogenic trapping : Isolate transient intermediates at low temperatures (–78°C) for NMR analysis .
- EPR Spectroscopy : Detect radical intermediates in oxidative coupling steps .
Advanced: What computational tools aid in predicting the compound’s physicochemical properties?
Methodological Answer:
- LogP prediction : Use ChemAxon or ACD/Labs to estimate partition coefficients for bioavailability studies .
- pKa calculation : SPARC or MarvinSuite predicts ionization states affecting solubility and reactivity .
- ADMET profiling : SwissADME or PreADMET evaluates absorption, metabolism, and toxicity risks .
Basic: How to troubleshoot low yields in the final recrystallization step?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
